相醇定

描述

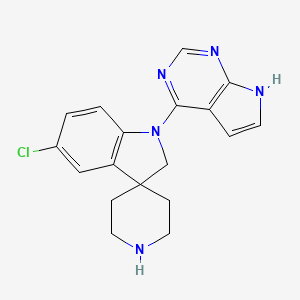

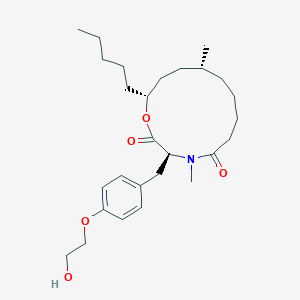

相思子素是一种属于翼状三萜类化合物的前合成的异黄酮类化合物。它是植物产生的次生代谢产物,特别是在应对微生物感染或物理损伤等胁迫因素时产生。 相思子素以其抗菌特性而闻名,并在植物防御机制中发挥着至关重要的作用 .

科学研究应用

相思子素有几种科学研究应用,包括:

抗菌活性: 相思子素对各种细菌和真菌病原体表现出强大的抗菌活性.

抗氧化特性: 它已被研究用于其抗氧化特性,这可以帮助减少生物系统中的氧化应激。

潜在的抗癌活性: 研究表明,相思子素可能具有潜在的抗癌活性,使其成为癌症治疗进一步研究的候选者.

作用机制

相思子素主要通过其抗菌活性发挥作用。它靶向微生物细胞壁和膜,破坏其完整性并导致细胞死亡。 其作用机制中涉及的确切分子靶点和途径仍在研究中,但据信它会干扰微生物中的基本细胞过程 .

生化分析

Biochemical Properties

Phaseollidin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is involved in the process of enzyme activities and isoflavonoid biosynthesis . The compound also exhibits locomotor activity and can inhibit the growth of tumor cells in vitro .

Cellular Effects

Phaseollidin has been found to influence various types of cells and cellular processes . It has been shown to inhibit the development of metastatic breast cancer in mice

Molecular Mechanism

The molecular mechanism of Phaseollidin involves its interaction with biomolecules and its effect on gene expression . It is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Phaseollidin in animal models, it is known that Phaseollidin has been shown to inhibit the development of metastatic breast cancer in mice

Metabolic Pathways

Phaseollidin is involved in several metabolic pathways. It is known to interact with the enzyme phaseollidin hydratase (EC 4.2.1.97), which catalyzes a chemical reaction involving Phaseollidin . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .

准备方法

合成路线和反应条件

相思子素可以通过使用二甲基烯丙基焦磷酸 (DMAPP) 作为前合成的供体,对 3,9-二羟基翼状三萜 (DHP) 进行前合成来合成。 该反应由在引发子激发的豆类细胞培养物的微粒体部分中发现的前合成的转移酶催化 . 反应条件通常涉及在酶存在下使用 DMAPP 和 DHP,观察到相思子素和相思子醇对产物的强烈抑制 .

工业生产方法

相思子素的工业生产涉及从豆根中提取,特别是从菜豆中提取。 该过程包括反复使用硅胶和 LH20 色谱法,然后使用反相 HPLC 纯化 . 此方法确保分离出用于各种应用的纯相思子素。

化学反应分析

反应类型

相思子素会经历几种类型的化学反应,包括:

水合作用: 由相思子素水合酶催化,该酶将相思子素水合物转化为相思子素和水.

氧化和还原: 相思子素可以参与氧化和还原反应,但关于这些反应的具体细节有限。

常用试剂和条件

水合作用: 来自茄病镰刀菌的相思子素水合酶通常用于水合反应.

氧化和还原: 这些反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。

形成的主要产物

相似化合物的比较

类似化合物

相思子醇: 另一种具有类似抗菌特性的前合成的异黄酮类化合物。

木豆酮: 一种相关的异黄酮类化合物,也由菜豆产生,具有抗真菌活性.

药用翼状三萜: 一种翼状三萜,具有类似的结构特征和生物活性.

独特性

相思子素因其特定的前合成模式及其强大的抗菌活性而独一无二。

属性

IUPAC Name |

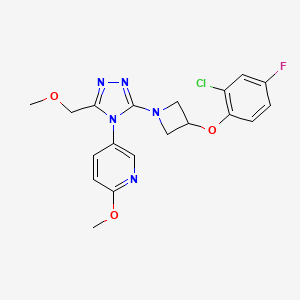

10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWYIUYVHYPQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37831-70-2 | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 69 °C | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phaseollidin exert its antifungal activity?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that phaseollidin, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of phaseollidin within fungal cells.

Q2: What are the downstream effects of phaseollidin on fungal pathogens?

A2: Research indicates that phaseollidin inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that phaseollidin disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.

Q3: What is the molecular formula and weight of phaseollidin?

A3: Phaseollidin has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q4: What spectroscopic data is available for phaseollidin?

A4: The structure of phaseollidin has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.

Q5: How is phaseollidin synthesized in plants?

A5: Phaseollidin biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]

Q6: Where does phaseollidin accumulate in plants?

A6: Phaseollidin primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in phaseollidin glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []

Q7: What factors influence phaseollidin accumulation in plants?

A7: Several factors influence phaseollidin levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []

Q8: Can external stimuli induce phaseollidin production?

A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger phaseollidin accumulation in plants like cowpea and French bean, respectively. This suggests that phaseollidin production is part of a complex defense response activated upon pathogen or stress perception.

Q9: Against which fungal pathogens is phaseollidin effective?

A9: Research demonstrates that phaseollidin shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]

Q10: What is the potential of phaseollidin in agriculture?

A10: The antifungal properties of phaseollidin make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing phaseollidin production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]

Q11: Can fungal pathogens develop resistance to phaseollidin?

A11: While specific instances of phaseollidin resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.

Q12: Do any fungal species possess mechanisms to detoxify phaseollidin?

A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (phaseollidin hydratase) that can detoxify phaseollidin. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.

Q13: What are the future research directions for phaseollidin?

A13: Further research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1679704.png)